

# ITX5061 and its Effect on HDL Cholesterol: A Technical Whitepaper

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## Compound of Interest

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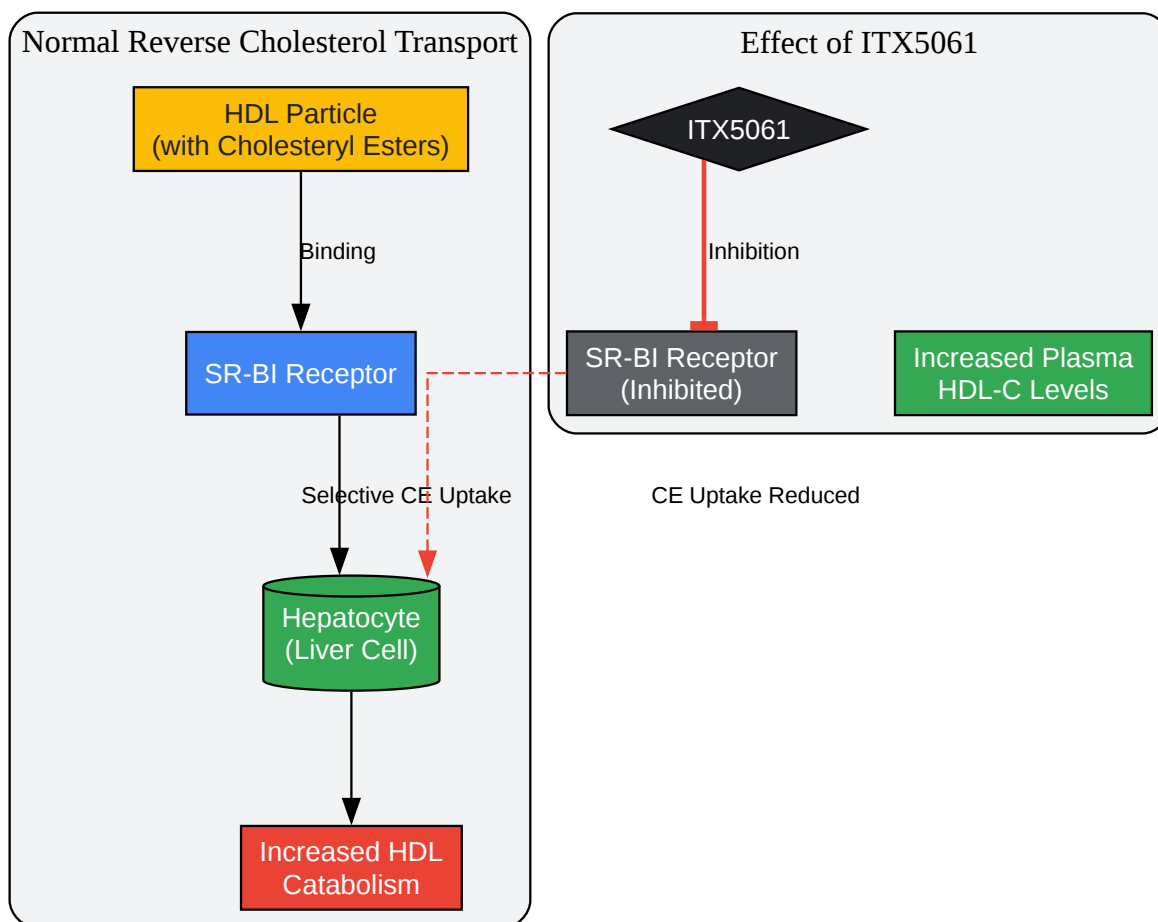
**Abstract:** This document provides a comprehensive technical overview of **ITX5061**, a small molecule inhibitor of Scavenger Receptor B-I (SR-BI). Initially characterized as a p38 MAPK inhibitor, **ITX5061** has been demonstrated to significantly increase High-Density Lipoprotein (HDL) cholesterol levels. This paper consolidates preclinical and clinical data, details the underlying mechanism of action, presents experimental protocols, and visualizes key pathways and workflows. The primary mechanism involves the inhibition of SR-BI-mediated hepatic uptake of HDL cholesteryl esters, leading to a reduced catabolic rate and a subsequent elevation of circulating HDL cholesterol and apolipoprotein A-I (apoA-I).

## Core Mechanism of Action: SR-BI Inhibition

**ITX5061**'s primary effect on lipid metabolism is mediated through its potent antagonism of Scavenger Receptor B-I (SR-BI).<sup>[1][2]</sup> SR-BI is a crucial cell surface receptor, predominantly expressed in the liver and steroidogenic tissues, that mediates the selective uptake of cholesteryl esters (CE) from HDL particles.<sup>[3][4]</sup> This process is a key step in reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion.

By inhibiting SR-BI, **ITX5061** effectively blocks this major pathway for HDL-CE clearance from the circulation.<sup>[5]</sup> This leads to a decreased fractional catabolic rate (FCR) of HDL-CE, prolonging the residence time of HDL particles in the plasma and thereby increasing overall HDL cholesterol (HDL-C) concentrations.<sup>[1][5]</sup> Studies in SR-BI knockout mice (SR-BI<sup>-/-</sup>)

confirm this mechanism, as **ITX5061** failed to raise HDL-C levels in these animals, demonstrating the drug's dependence on the SR-BI target.[5][6]



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**Caption:** Mechanism of **ITX5061** on HDL-C via SR-BI Inhibition.

## Preclinical Evidence in Murine Models

Studies in various mouse models have consistently demonstrated the potent effects of **ITX5061** on raising HDL-C levels. Treatment in both wild-type and human apoA-I transgenic (HuAITg) mice resulted in significant elevations of plasma HDL-C.[5][6] Kinetic experiments confirmed that this increase was due to a reduction in the catabolism of HDL cholesteryl esters.

## Quantitative Data from Murine Studies

The following table summarizes the key quantitative findings from preclinical investigations.

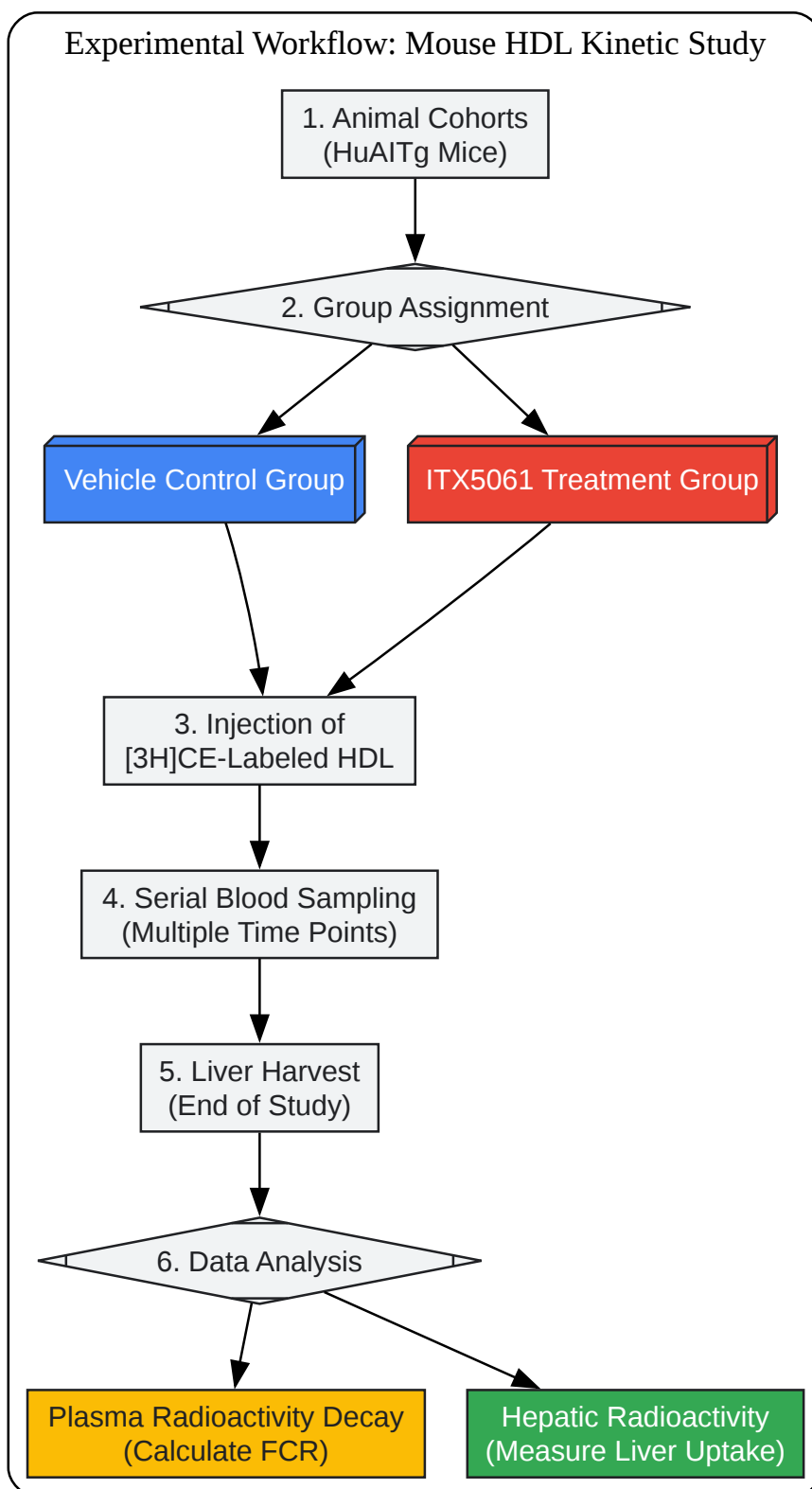
Parameter	Mouse Model	Treatment	Result	Significance	Citation
HDL-C	Wild-Type	ITX5061 (30 mg/kg/day)	~50% increase from baseline	-	<a href="#">[1]</a>
ApoA-I	HuAITg	ITX5061 (30 mg/kg/day)	~15% increase vs. vehicle	p<0.05	<a href="#">[1]</a>
HDL-CE FCR	HuAITg	ITX5061	1.86 ± 0.40 pools/day	p<0.05	<a href="#">[1]</a> <a href="#">[5]</a>
HDL-CE FCR	HuAITg	Vehicle Control	2.47 ± 0.26 pools/day	-	<a href="#">[1]</a> <a href="#">[5]</a>
Hepatic [ <sup>3</sup> H]CE Uptake	HuAITg	ITX5061	Significantly reduced vs. control	p<0.05	<a href="#">[1]</a> <a href="#">[5]</a>
Atherosclerosis	Ldlr+/-	ITX5061 (18 weeks)	~40% reduction in aortic arch lesions	p<0.05	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocol: HDL-CE Catabolism Study

Objective: To determine the effect of **ITX5061** on the fractional catabolic rate (FCR) of HDL cholesteryl esters (HDL-CE).

- Animal Model: Human apolipoprotein A-I transgenic mice (HuAITg) were utilized.[\[5\]](#)
- Treatment Groups: Mice were divided into a control group receiving a vehicle and a treatment group receiving **ITX5061**.

- Radiolabeling: Human HDL was labeled with [ $^3\text{H}$ ]cholesteryl ether ([ $^3\text{H}$ ]CE), a non-transferable marker, to trace the fate of HDL particles.
- Administration: The [ $^3\text{H}$ ]CE-labeled HDL was injected into the tail vein of the mice.[5]
- Blood Sampling: Blood samples were collected at various time points post-injection to measure the decay of radioactivity in the plasma.
- Tissue Analysis: At the end of the experiment, the liver was harvested to quantify the accumulation of [ $^3\text{H}$ ]CE, indicating hepatic uptake.[1][5]
- Data Analysis: The plasma decay curve was used to calculate the FCR. The amount of radioactivity in the liver was compared between the **ITX5061**-treated and control groups.



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**Caption:** Workflow for assessing **ITX5061**'s effect on HDL kinetics.

## Clinical Evidence in Human Subjects

Clinical investigation of **ITX5061** confirmed the HDL-raising effects observed in preclinical models. A key study was conducted in a population of subjects with low HDL-C and elevated triglycerides, which are characteristic features of an atherogenic lipid profile.

## Quantitative Data from Human Clinical Trial (KC706-C06)

The following table summarizes the lipid profile changes observed in hypertriglyceridemic subjects with low baseline HDL-C.[\[5\]](#)[\[6\]](#)

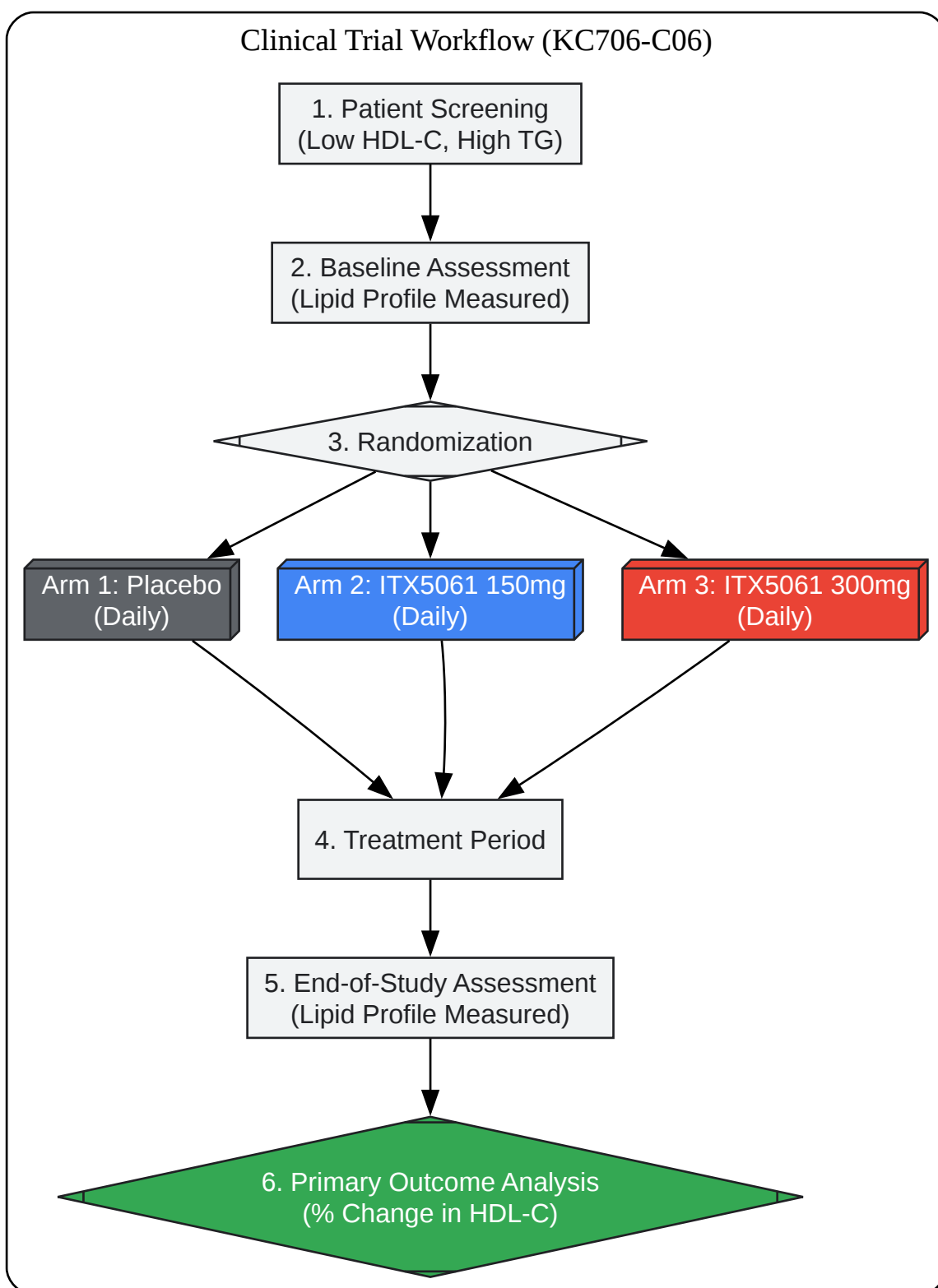
Parameter	Group	Baseline (Mean)	Change from Baseline	Significance
HDL-C	Placebo	~40 mg/dL	No significant change	-
HDL-C	ITX5061 (150 mg/day)	~40 mg/dL	~20% Increase	p<0.05
HDL-C	ITX5061 (300 mg/day)	~40 mg/dL	~20% Increase	p<0.05
ApoA-I	ITX5061 (Both Doses)	-	Moderate Increase	-
VLDL/LDL-C	ITX5061 (Both Doses)	-	No significant change	-
Triglycerides	ITX5061 (Both Doses)	-	No significant change	-

Note: Another study in HCV-infected adults (A5277) observed median HDL increases of up to 10 mg/dL after 28 days of 150 mg/day **ITX5061**, but the overall change was not statistically significant in that trial context.[\[7\]](#)

## Experimental Protocol: Phase 1b Clinical Trial (KC706-C06)

Objective: To evaluate the efficacy of **ITX5061** in increasing HDL-C in patients with low HDL-C and elevated triglycerides.[6]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]
- Patient Population: Subjects with baseline low HDL-C (males <45 mg/dL; females <55 mg/dL) and elevated triglycerides (150-400 mg/dL).[6]
- Randomization: Eligible participants were randomly assigned to one of three treatment arms.
- Treatment Arms:
  - Placebo, administered daily.
  - **ITX5061**, 150 mg administered daily.
  - **ITX5061**, 300 mg administered daily.
- Duration: The treatment period was conducted over several weeks.
- Primary Endpoint: The primary objective was to measure the percentage change in HDL-C levels from baseline to the end of the treatment period.
- Secondary Endpoints: Changes in other lipid parameters, including apoA-I, LDL-C, VLDL-C, and triglycerides, were also assessed.



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**Caption:** High-level workflow of the KC706-C06 clinical trial.



## Conclusion

The collective preclinical and clinical evidence strongly supports the conclusion that **ITX5061** increases HDL-C levels primarily through the inhibition of the Scavenger Receptor B-I. This mechanism reduces the hepatic clearance of HDL cholesteryl esters, leading to a sustained increase in circulating HDL-C and apoA-I without adversely affecting VLDL/LDL cholesterol or triglyceride levels.[5][6] These findings highlight the potential of pharmacological SR-BI inhibition as a therapeutic strategy for raising HDL-C in patient populations at risk for atherosclerotic cardiovascular disease.

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Address: 3281 E Guasti Rd

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